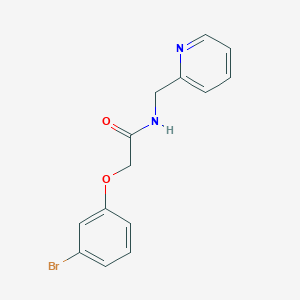
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide acts as an antagonist for the adenosine A2A receptor, preventing the binding of adenosine and other agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor. This compound has been shown to have high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cAMP production and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the adenosine A2A receptor. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in scientific research. One direction is the development of novel compounds based on the structure of this compound with improved affinity and selectivity for the adenosine A2A receptor. Another direction is the study of the potential therapeutic applications of this compound and related compounds, particularly in the treatment of neurological disorders. Additionally, the use of this compound in combination with other compounds may provide new insights into the mechanisms of GPCR signaling and drug development.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide involves the reaction of 3-bromoanisole with 2-pyridinemethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to yield this compound. This method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been used in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the development of new drugs. This compound has been shown to bind to the adenosine A2A receptor, a GPCR that is involved in various physiological processes, including inflammation, cardiovascular function, and neuroprotection. This compound has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQHRJYLVBHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)

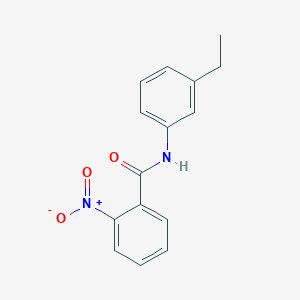

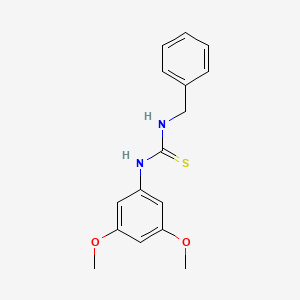
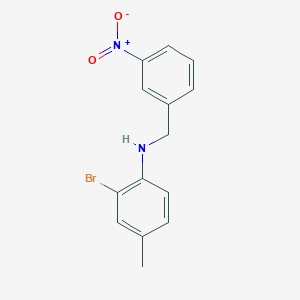
![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
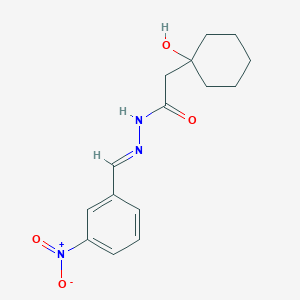
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
